Synthetic Yield Advantage Over Traditional Carboxylic Acid-Based Routes
The synthesis of 1,1-dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea from 4-aminocyclohexanone proceeds with a high yield of 86.5% under mild conditions (0°C to room temperature, 8 hours total reaction time) [1]. In contrast, traditional routes relying on trans-4-aminocyclohexanoic acid as a starting material require harsh conditions (130°C, 140 bar, 5 days) and are complicated by the commercial unavailability of the acid [1]. An alternative Boc-protected aminocyclohexanone route achieves an overall yield of only 31.5% for the key intermediate [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 86.5% yield from 4-aminocyclohexanone |
| Comparator Or Baseline | 31.5% yield (Boc-protected aminocyclohexanone route) or harsh conditions (130°C, 140 bar) for carboxylic acid route |
| Quantified Difference | 2.75-fold higher yield compared to Boc-protected route; avoids extreme conditions |
| Conditions | Reaction of 4-aminocyclohexanone with dimethylcarbamoyl chloride at 0°C to room temperature over 8 hours |
Why This Matters
Higher yield and milder conditions translate to lower cost of goods and improved process safety for industrial-scale procurement.
- [1] CN104496854A. 3-cyclohexyl-1,1-dimethylurea compound as well as preparation method and application thereof. Shanghai Institute of Pharmaceutical Industry Co., Ltd. Published 2015-04-08. Embodiment 1. View Source
- [2] LIU Zhu-yun, et al. Study on the Synthesis of Cariprazine Key Intermediates. Zhejiang Chemical Industry. 2018;(2):12-16. View Source
